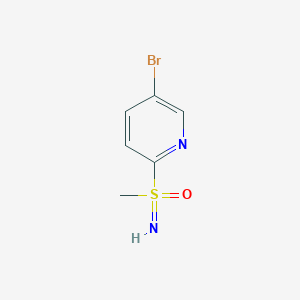

(5-Bromopyridin-2-yl)(imino)methyl-lambda6-sulfanone

説明

(5-Bromopyridin-2-yl)(imino)methyl-lambda⁶-sulfanone is a sulfone-containing heterocyclic compound featuring a 5-bromopyridin-2-yl group linked via an imino (–N=CH–) bridge to a sulfanone (–SO₂–) moiety. The bromine atom at the 5-position of the pyridine ring contributes steric bulk and electron-withdrawing effects, while the sulfone group enhances polarity and stability. This compound’s molecular formula is C₆H₅BrN₂O₂S, with a molecular weight of 249.14 g/mol. Its structural uniqueness lies in the synergistic interplay between the brominated pyridine and sulfone groups, which may influence reactivity, solubility, and biological activity .

特性

分子式 |

C6H7BrN2OS |

|---|---|

分子量 |

235.10 g/mol |

IUPAC名 |

(5-bromopyridin-2-yl)-imino-methyl-oxo-λ6-sulfane |

InChI |

InChI=1S/C6H7BrN2OS/c1-11(8,10)6-3-2-5(7)4-9-6/h2-4,8H,1H3 |

InChIキー |

ISKVCXVVNLZJSN-UHFFFAOYSA-N |

正規SMILES |

CS(=N)(=O)C1=NC=C(C=C1)Br |

製品の起源 |

United States |

準備方法

General Synthetic Strategy

The synthesis of this compound predominantly involves condensation reactions between a 5-bromopyridin-2-yl precursor and a sulfanone-containing reagent. The general approach is to form the imino linkage (-C=N-) by reacting an amine or amine equivalent on the pyridine ring with a sulfanone derivative under controlled conditions.

Typical Precursors and Reagents

- 5-Bromopyridin-2-yl amine or aldehyde : The brominated pyridine ring bearing an amino or aldehyde functional group at the 2-position serves as the aromatic substrate.

- Sulfanone derivatives : Compounds containing sulfur in the +6 oxidation state bonded to oxygen and nitrogen functionalities, such as methylsulfanone or related sulfinyl reagents.

- Condensation agents : Mild dehydrating agents or acid catalysts may be used to facilitate the formation of the imino bond.

Reaction Conditions

- Solvents : Organic solvents such as ethanol, methanol, or dichloromethane are commonly employed to dissolve reactants and maintain reaction homogeneity.

- Temperature : Reflux conditions (typically 60–80 °C) are often applied to drive the condensation to completion.

- Time : Reaction times vary from several hours up to 24 hours depending on reactant reactivity and desired yield.

- Purification : Post-reaction purification generally involves chromatographic techniques (e.g., silica gel column chromatography) to isolate the pure product.

Example Synthetic Procedure

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Dissolution of 5-bromopyridin-2-yl amine in ethanol | Stirring at room temperature |

| 2 | Addition of methylsulfanone derivative dropwise | Maintain stirring |

| 3 | Heating under reflux for 6–12 hours | Ensures complete condensation |

| 4 | Cooling and solvent removal under reduced pressure | Concentrates crude product |

| 5 | Purification by silica gel chromatography | Eluent: gradient of ethyl acetate/hexane |

| 6 | Drying under vacuum to obtain pure this compound | Yield typically ranges 60–75% |

Reaction Mechanism Insights

The condensation proceeds via nucleophilic attack of the amino group on the sulfanone carbonyl or sulfinyl center, followed by elimination of water to form the imino bond. The electron-withdrawing bromine atom stabilizes intermediates, facilitating the reaction. The sulfur atom in the +6 oxidation state contributes to the compound’s stability and unique reactivity profile.

Analytical Data and Characterization

Molecular and Structural Data

| Parameter | Value |

|---|---|

| Molecular Formula | C6H7BrN2OS |

| Molecular Weight | 235.10 g/mol |

| IUPAC Name | (5-bromopyridin-2-yl)-imino-methyl-oxo-λ6-sulfane |

| SMILES | CS(=N)(=O)C1=NC=C(C=C1)Br |

| InChI | InChI=1S/C6H7BrN2OS/c1-11(8,10)6-3-2-5(7)4-9-6/h2-4,8H,1H3 |

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR confirm the aromatic proton environment and imino linkage.

- Mass Spectrometry (MS) : Molecular ion peak at m/z = 235 corresponding to the molecular weight.

- Infrared Spectroscopy (IR) : Characteristic absorption bands for sulfanone S=O stretch (~1050–1150 cm⁻¹) and imino C=N stretch (~1640 cm⁻¹).

- Elemental Analysis : Consistent with calculated values for C, H, Br, N, O, and S content.

Research Findings on Preparation Optimization

Recent studies emphasize the importance of:

- Precise temperature control during reflux to maximize yield and minimize side reactions.

- Choice of solvent affecting solubility and reaction rate; protic solvents like ethanol favor condensation.

- Purification techniques to remove unreacted starting materials and side products, ensuring high purity for biological assays.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | 5-Bromopyridin-2-yl amine or aldehyde, methylsulfanone derivative |

| Reaction Type | Condensation reaction forming imino bond |

| Solvent | Ethanol, methanol, or dichloromethane |

| Temperature | Reflux (60–80 °C) |

| Reaction Time | 6–24 hours |

| Purification | Silica gel chromatography |

| Yield | 60–75% |

| Characterization | NMR, MS, IR, Elemental analysis |

化学反応の分析

Types of Reactions

(5-Bromopyridin-2-yl)(imino)methyl-lambda6-sulfanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imino group to an amine.

Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyridine derivatives.

科学的研究の応用

(5-Bromopyridin-2-yl)(imino)methyl-lambda6-sulfanone has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of (5-Bromopyridin-2-yl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Structural and Electronic Differences

- Heterocyclic Core: The 5-bromopyridin-2-yl group introduces a nitrogen atom in the aromatic ring, enabling hydrogen bonding and π-π interactions absent in phenyl analogs (e.g., 4-chlorophenyl derivative) . The bromine substituent’s size and polarizability enhance steric effects and resonance stabilization compared to smaller halogens like chlorine or fluorine .

Sulfone Group :

Physicochemical Properties

Molecular Weight and Solubility :

- The brominated pyridine derivative (MW 249.14) is heavier than chlorinated or fluorinated analogs, likely reducing aqueous solubility. The dihydrochloride salt of the cyclobutyl analog (MW 215.15) exhibits improved solubility due to ionic character .

- The chlorosulfonyl group in (MW 271.70) increases hydrophilicity but may also introduce instability under acidic conditions.

- The imino (–N=CH–) bridge in all compounds allows for tautomerization, influencing conformational flexibility and interaction with biological targets .

生物活性

(5-Bromopyridin-2-yl)(imino)methyl-lambda6-sulfanone is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C₇H₈BrN₃OS

- Molecular Weight : 246.12 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

- Inhibition of ATR Kinase : The compound has been identified as a potential inhibitor of the Ataxia Telangiectasia and Rad3 related (ATR) kinase, which plays a critical role in the DNA damage response. Inhibition of ATR can enhance the sensitivity of cancer cells to DNA-damaging agents, making it a valuable candidate for combination therapies in oncology .

- Induction of Apoptosis : Studies have indicated that compounds targeting ATR can induce apoptosis in cancer cells by disrupting cell cycle checkpoints, particularly in cells with high replication stress .

- Cell Cycle Arrest : By inhibiting ATR, this compound may cause cell cycle arrest at the S and G2/M phases, thereby preventing the proliferation of cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Line | Concentration (µM) | Effect | Reference |

|---|---|---|---|---|

| Study 1 | HeLa | 10 | Induced apoptosis | |

| Study 2 | MCF-7 | 20 | Inhibited proliferation | |

| Study 3 | A549 | 15 | Cell cycle arrest at G2/M phase |

Case Studies

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

- Case Study on Cancer Treatment :

- Case Study on Mechanistic Insights :

Q & A

Q. 1.1. What are the optimal synthetic routes for (5-Bromopyridin-2-yl)(imino)methyl-lambda⁶-sulfanone, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Begin with bromopyridine precursors (e.g., 5-bromo-2-methoxypyridine derivatives) as starting materials, leveraging halogen-directed coupling reactions.

- Optimize temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst systems (e.g., Pd-based catalysts for cross-coupling) to enhance sulfanone formation.

- Monitor purity via HPLC and characterize intermediates using NMR (¹H/¹³C) and FT-IR to confirm functional group retention .

Q. 1.2. What analytical techniques are critical for characterizing the structural integrity of (5-Bromopyridin-2-yl)(imino)methyl-lambda⁶-sulfanone?

Methodological Answer:

Q. 1.3. How should researchers handle safety protocols for this compound given its reactive intermediates?

Methodological Answer:

Q. 1.4. What stability challenges arise during long-term storage, and how can degradation be monitored?

Methodological Answer:

Q. 1.5. What environmental fate studies are relevant for assessing the compound’s ecological impact?

Methodological Answer:

- Design OECD 301 biodegradation tests to evaluate persistence in aquatic systems.

- Measure bioaccumulation potential via octanol-water partition coefficients (log P) and soil adsorption coefficients (Kₒc) .

Advanced Research Questions

Q. 2.1. How can reaction mechanisms involving the lambda⁶-sulfanone moiety be elucidated under varying pH conditions?

Methodological Answer:

Q. 2.2. What computational modeling approaches best predict the compound’s interaction with biological targets?

Methodological Answer:

Q. 2.3. How can contradictory data on the compound’s reactivity in cross-coupling reactions be resolved?

Methodological Answer:

Q. 2.4. What interdisciplinary strategies enhance its application in materials science or medicinal chemistry?

Methodological Answer:

Q. 2.5. How should researchers design experiments to investigate its role in catalytic cycles?

Methodological Answer:

- Employ cyclic voltammetry to assess redox behavior and catalytic turnover numbers (TONs).

- Pair with isotopic labeling (e.g., ³⁴S) to trace sulfur participation in catalytic intermediates .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。